molecular formula C14H19ClF2N2O B1421165 N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1185107-01-0

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No. B1421165
M. Wt: 304.76 g/mol
InChI Key: SLFMWAJKCWEUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzylamine is a clear colorless to light yellow liquid . It has been used in the synthesis of βAla–Aib (N-fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .


Physical And Chemical Properties Analysis

2,4-Difluorobenzylamine has a melting point of 255-256 °C, a boiling point of 82-84 °C (15 mmHg), and a density of 1.204 g/mL at 25 °C (lit.) . It is sensitive to air .

Scientific Research Applications

Synthesis and Drug Development

  • Antiepileptic Drug Synthesis : A study by Bonacorso et al. (2015) presents a new synthesis method for the antiepileptic drug rufinamide and its analogues, demonstrating a solventless, metal-free catalysis approach. This process is significant for the development of related compounds (Bonacorso et al., 2015).

Metabolic Studies

  • Metabolism and Disposition in HIV Inhibitors : Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance to study the metabolic fate and excretion of HIV integrase inhibitors, including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This research is critical for understanding the metabolic pathways of similar compounds (Monteagudo et al., 2007).

Chemical Synthesis Methods

  • Aminocarbonylation Process : Takács et al. (2014) explored the use of piperidines with ester functionality, including compounds like 4-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation. This method is significant for the synthesis of complex carboxamides (Takács et al., 2014).

Drug Design and Optimization

  • NF-kappaB and AP-1 Inhibitors : Palanki et al. (2000) conducted structure-activity relationship studies on compounds related to N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, aiming to improve oral bioavailability. This research informs the design of more effective pharmaceuticals (Palanki et al., 2000).

Crystal Structure Analysis

  • Diflunisal Carboxamides : Zhong et al. (2010) synthesized and analyzed the crystal structure of diflunisal carboxamides, providing valuable insights into the molecular configuration of similar compounds (Zhong et al., 2010).

Safety And Hazards

2,4-Difluorobenzylamine is classified as a corrosive substance . It has a hazard statement of H314, which means it causes severe skin burns and eye damage . The safety statements are 26-27-36/37/39-45-25 .

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O.ClH/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16;/h2-3,8,17H,4-7,9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFMWAJKCWEUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 4
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 5
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.